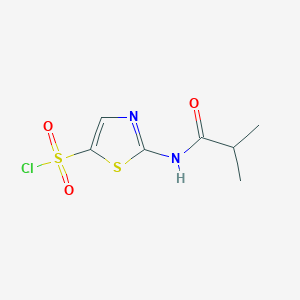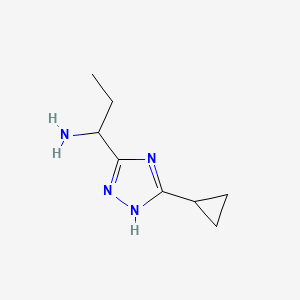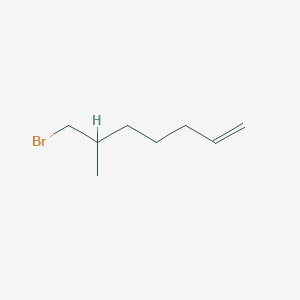![molecular formula C12H13F3N2 B13184397 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the trifluoromethylation of an indole precursor using reagents like CF3SO2Na .
Industrial Production Methods
Industrial production of such compounds often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique pharmacological profile.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Another compound with a trifluoromethyl group, but with a thiophene ring instead of an indole ring.
®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine: Contains a trifluoromethyl group and a phenyl ring, differing in the core structure.
Uniqueness
The uniqueness of 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine lies in its indole core structure combined with the trifluoromethyl group. This combination imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H13F3N2 |
|---|---|
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
2-[5-methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13F3N2/c1-7-2-3-10-9(6-7)8(4-5-16)11(17-10)12(13,14)15/h2-3,6,17H,4-5,16H2,1H3 |
Clé InChI |
ZBCYDLSYRBPNTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


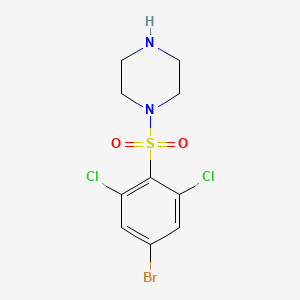
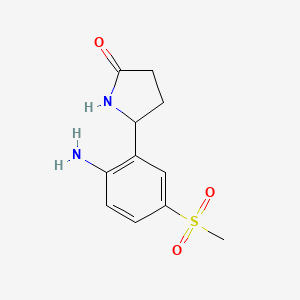
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
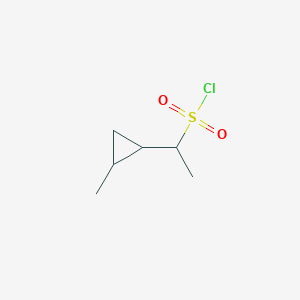
![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)


